molecular formula C13H15BrN2O4S B1436599 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate CAS No. 591213-01-3

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate

Cat. No.: B1436599
CAS No.: 591213-01-3
M. Wt: 375.24 g/mol
InChI Key: YHOQLIPZGXDHJO-UHFFFAOYSA-N
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Description

The compound “3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate” is a chemical compound with the CAS Number: 591213-01-3. Its molecular weight is 375.24 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15BrN2O4S/c1-9(14)13(17)20-8-4-7-15-12-10-5-2-3-6-11(10)21(18,19)16-12/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 375.24 . It is recommended to be stored in refrigerated conditions . The predicted boiling point is 528.8±56.0 °C, and the predicted density is 1.58±0.1 g/cm3 . The predicted pKa is -1.16±0.20 .

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of benzothiazole derivatives reveals a wide range of potential applications. For example, microwave-assisted synthesis has emerged as a technique to increase diversity and expedite research in modern chemistry, particularly for the synthesis of benzoxazole derivatives. These compounds have shown significant pharmacological activities, underlying their importance in medicinal chemistry research (Özil & Menteşe, 2020)[https://consensus.app/papers/microwaveassisted-synthesis-benzoxazoles-derivatives-özil/ef29823f15b854f6914873b05e67976c/?utm_source=chatgpt]. Similarly, the synthesis and applications of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives have been explored for their synthetic and pharmacological potential, indicating the versatility of benzothiazole-related structures (Hryhoriv, Lega, & Shemchuk, 2021)[https://consensus.app/papers/12benzoxathiin43hone-22dioxide-building-block-hryhoriv/802ca2555bcc54098a759f4ab0dc43eb/?utm_source=chatgpt].

Biological and Pharmacological Activities

Benzothiazole derivatives have been investigated for their extensive biological and pharmacological activities. For instance, lurasidone, a novel benzisothiazole antipsychotic drug, has been studied for its efficacy and safety in treating psychotic and mood disorders, showcasing the therapeutic potential of benzothiazole scaffolds (Pompili et al., 2018)[https://consensus.app/papers/lurasidone-efficacy-safety-treatment-mood-disorders-pompili/96a581d956325d329d6c202ecb546cc2/?utm_source=chatgpt]. Additionally, the synthesis and properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole highlight the ongoing research into benzothiazole-related compounds for potential applications in fine organic synthesis and beyond (Parchenko, 2019)[https://consensus.app/papers/synthesis-properties-3thio-3thio-4amino-derivatives-parchenko/3ae4f838dcca58429aa7288e7628e3fd/?utm_source=chatgpt].

Mechanism of Action

Target of Action

The primary targets of “3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate” are caspase enzymes, specifically caspase-3 and caspase-7 . These enzymes play a crucial role in programmed cell death or apoptosis, which is a vital process in maintaining cellular homeostasis.

Mode of Action

The compound interacts with its targets, caspase-3 and caspase-7, by inhibiting their activity . This inhibition prevents the execution phase of apoptosis, thereby affecting the normal cell death process.

Biochemical Pathways

The affected pathway is the apoptosis pathway. By inhibiting caspase-3 and caspase-7, the compound disrupts the downstream effects of these enzymes, which include the cleavage of critical cellular proteins that lead to morphological changes associated with apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action involve the disruption of normal apoptosis. This disruption can lead to an imbalance in cell death and survival, potentially contributing to various pathological conditions .

Biochemical Analysis

Biochemical Properties

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it may interact with enzymes involved in oxidative stress responses, leading to changes in cellular redox states . Additionally, the compound’s interaction with proteins can influence protein folding and stability, further impacting cellular functions .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate signaling pathways related to apoptosis and cell proliferation . By affecting gene expression, it can alter the production of key proteins involved in cell cycle regulation and stress responses . Furthermore, the compound’s impact on cellular metabolism includes changes in energy production and utilization, which can affect overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in the detoxification of reactive oxygen species, thereby increasing oxidative stress within cells . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under refrigerated conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced stress response and improved cellular function . At higher doses, toxic or adverse effects can occur, including oxidative damage and impaired cellular metabolism . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism . The compound can affect metabolic flux, leading to changes in the levels of key metabolites . These interactions are essential for understanding how the compound influences cellular processes and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity . Understanding these transport and distribution mechanisms is important for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and oxidative stress responses

Properties

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-bromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O4S/c1-9(14)13(17)20-8-4-7-15-12-10-5-2-3-6-11(10)21(18,19)16-12/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOQLIPZGXDHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCCCN=C1C2=CC=CC=C2S(=O)(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromopropanoate
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